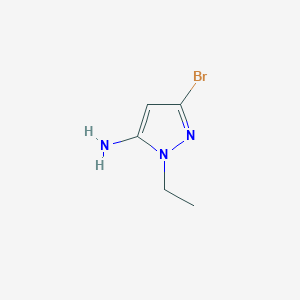![molecular formula C9H16FN3O B11735881 2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11735881.png)
2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with an ethyl, fluoro, and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol.
Substitution Reactions: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions. For instance, the fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a secondary amine are used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the fluoro group.
Scientific Research Applications
2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is not well-documented. it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-5-fluoropyrazole: Similar structure but lacks the aminomethyl and ethan-1-ol groups.
2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol: Similar but without the fluoro group.
Uniqueness
2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to the presence of both the fluoro and aminomethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H16FN3O |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
2-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methylamino]ethanol |
InChI |
InChI=1S/C9H16FN3O/c1-3-13-9(10)8(7(2)12-13)6-11-4-5-14/h11,14H,3-6H2,1-2H3 |
InChI Key |
NYLOICDWWHUHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11735800.png)
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735802.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735809.png)
![3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735817.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11735822.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735826.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11735835.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735840.png)
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735855.png)
![[(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11735864.png)

![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735869.png)
![1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735872.png)
![1-(2,2-difluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735874.png)
